molecular formula C13H12N2O2S B12882989 methyl 2-(1H-pyrrole-2-carbothioylamino)benzoate CAS No. 89812-71-5

methyl 2-(1H-pyrrole-2-carbothioylamino)benzoate

Cat. No.: B12882989
CAS No.: 89812-71-5
M. Wt: 260.31 g/mol
InChI Key: PAILAAGFLFWECL-UHFFFAOYSA-N
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Description

Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate is an aromatic compound with the molecular formula C13H12N2O2S and a molecular weight of 260.31 g/mol . This compound is characterized by the presence of a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen, and a benzoate group, which is a derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate typically involves the condensation of 2-(1H-pyrrole-2-carbothioamido)benzoic acid with methanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate is unique due to the presence of the carbothioamido group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

89812-71-5

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

methyl 2-(1H-pyrrole-2-carbothioylamino)benzoate

InChI

InChI=1S/C13H12N2O2S/c1-17-13(16)9-5-2-3-6-10(9)15-12(18)11-7-4-8-14-11/h2-8,14H,1H3,(H,15,18)

InChI Key

PAILAAGFLFWECL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)C2=CC=CN2

Origin of Product

United States

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